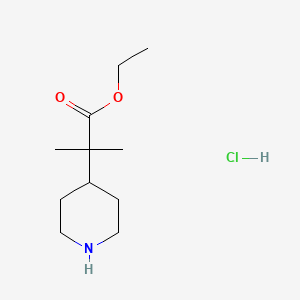![molecular formula C13H18BNO4 B1391908 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1309980-14-0](/img/structure/B1391908.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Descripción general
Descripción
The compound contains a tetramethyl-1,3,2-dioxaborolane group . This group is often used in organic synthesis, particularly in borylation reactions . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in organic synthesis .
Physical And Chemical Properties Analysis
The tetramethyl-1,3,2-dioxaborolane group has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación
- Application : Phenyl borate compounds, which include similar structures to the one you mentioned, are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Methods of Application : These compounds are usually used to protect diols in the organic synthesis of drugs . Boronic acid compounds are used as enzyme inhibitors or specific ligand drugs .
- Results or Outcomes : In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs . Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
- Application : A compound similar to the one you mentioned, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is used in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Scientific Field: Organic Chemistry and Drug Synthesis
Scientific Field: Material Science
- Application : The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals .
- Methods of Application : It is an important intermediate for the synthesis of cholinergic drugs .
- Results or Outcomes : These drugs can treat gastrointestinal diseases .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound with a similar structure, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Methods of Application : It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Scientific Field: Medicine and Organic Synthesis
Scientific Field: Organic Synthesis
- Application : The compound 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals .
- Methods of Application : It is an important intermediate for the synthesis of cholinergic drugs .
- Results or Outcomes : These drugs can treat gastrointestinal diseases .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound with a similar structure, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Methods of Application : It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Scientific Field: Organic Synthesis
Scientific Field: Organic Synthesis
Safety And Hazards
Propiedades
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-6-15-11-10(9)16-7-8-17-11/h5-6H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIMPSRXFOCKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)
![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)
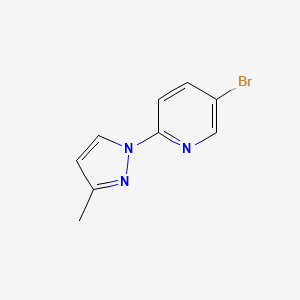
![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)
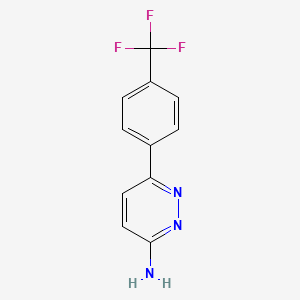
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)
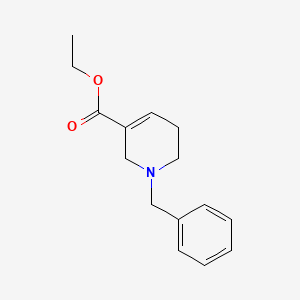
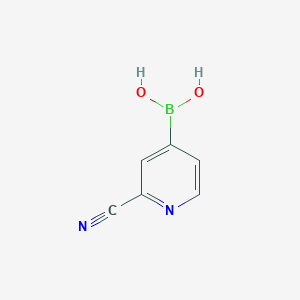
![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)
